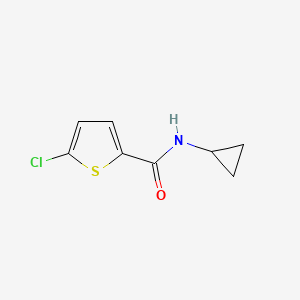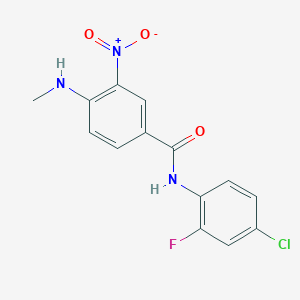
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide, also known as MS023, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide is not fully understood. However, it has been proposed that N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a crucial role in regulating the pH of the tumor microenvironment, which is essential for cancer cell survival and growth. Inhibition of CA IX by N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide can lead to a decrease in the pH of the tumor microenvironment, which can result in the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has been shown to have both biochemical and physiological effects. Biochemically, N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide inhibits the activity of CA IX, which can lead to a decrease in the pH of the tumor microenvironment. Physiologically, N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the suppression of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is a potent inhibitor of CA IX and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, there are also limitations to the use of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide. First, further studies are needed to fully understand the mechanism of action of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide. Second, more studies are needed to determine the efficacy of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide in vivo. Third, the potential applications of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide in combination with other cancer therapies should be explored. Fourth, the development of more potent and soluble analogs of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide should be investigated. Finally, the potential applications of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide in other areas of research, such as neuroscience and infectious diseases, should be explored.
In conclusion, N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide is a promising compound that has potential applications in cancer research. Its mechanism of action involves the inhibition of CA IX, which can lead to the suppression of tumor growth. However, further studies are needed to fully understand the potential of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide in scientific research.
Métodos De Síntesis
The synthesis of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide involves a multistep process that starts with the reaction of 4-methoxy-3-nitrobenzenesulfonamide with 3-methylphenol in the presence of a base. The resulting product is then reacted with 3-chloropropanoic acid to yield N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide. The purity of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide can be improved through further purification steps, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms that can lead to the suppression of tumor growth.
Propiedades
IUPAC Name |
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-4-3-5-14(10-12)24-9-8-17(20)19-13-6-7-15(23-2)16(11-13)25(18,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDGBLYKTWJIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)

![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)






![2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide](/img/structure/B7533596.png)
![3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7533600.png)
![1-(2-Chloropyridin-3-yl)-3-[3-[(2-chloropyridin-3-yl)carbamoylamino]-4-methylphenyl]urea](/img/structure/B7533610.png)